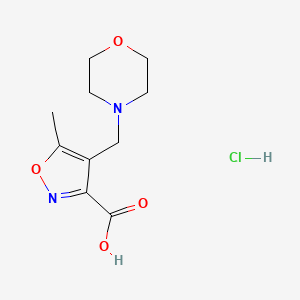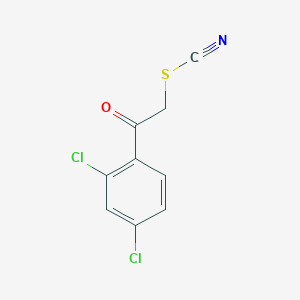
2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate
説明
2,4-Dichlorophenyl isothiocyanate and 2,4-Dichlorophenyl isocyanate are organic compounds containing the functional group RSCN . The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond .
Synthesis Analysis
Organic thiocyanates are valued building blocks. They allow to access efficiently various sulfur-containing functional groups and scaffolds . Several synthesis routes exist, the most common being the reaction between alkyl halides and alkali thiocyanate in aqueous media .
Molecular Structure Analysis
In methyl thiocyanate, N≡C and C−S distances are 116 and 176 pm. By contrast, N=C and C=S distances are 117 and 158 pm in isothiocyanate . Typical bond angles for C−S−C are 100° .
Chemical Reactions Analysis
Organic thiocyanates are hydrolyzed to thiocarbamates in the Riemschneider thiocarbamate synthesis . Some thiocyanates isomerize to the isothiocyandates .
Physical And Chemical Properties Analysis
2,4-Dichlorophenyl isocyanate has a boiling point of 80 °C (1 hPa) and a melting point of 60 - 62 °C .
科学的研究の応用
Synthesis of Bioactive Molecules
2,4-Dichlorophenacyl thiocyanate: is utilized in the synthesis of bioactive molecules. Thiocyanates are integral in creating natural products, synthetic drugs, and bioactive compounds. The introduction of SCN groups into parent molecules is a key step in constructing small organic molecules that exhibit antibacterial, antiparasitic, and anticancer activities .
Organic Synthesis Intermediates
The compound serves as an intermediate in organic synthesis. It’s used to create more complex chemical structures that can be applied in various fields, including pharmaceuticals and agrochemicals. Its reactivity with other organic compounds allows for the creation of a diverse range of derivatives .
Pharmaceutical Research
In pharmaceutical research, 2,4-Dichlorophenacyl thiocyanate is used to develop new drugs. It’s particularly valuable in the synthesis of compounds with potential therapeutic effects against various diseases due to its ability to interact and bind with biological targets .
Antifungal and Antimicrobial Applications
This compound is also researched for its antifungal and antimicrobial properties. By incorporating it into other molecules, researchers can enhance the efficacy of antifungal and antimicrobial agents, potentially leading to new treatments for infections .
Material Science
In material science, 2,4-Dichlorophenacyl thiocyanate can be used to modify the surface properties of materials. This modification can impart additional functionalities, such as increased resistance to microbial growth or improved material stability under various conditions .
Agricultural Chemistry
The agricultural industry benefits from the applications of this compound in developing pesticides and herbicides. Its chemical properties allow it to be a part of compounds that control or eradicate pests and weeds, contributing to crop protection and yield improvement .
Safety and Hazards
作用機序
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), which is known to target plant growth hormones, specifically auxins .
Mode of Action
2,4-d, a structurally similar compound, is known to act as a synthetic auxin, inducing uncontrolled growth and eventually death in susceptible plants . It’s absorbed through the leaves and translocated to the meristems of the plant .
Biochemical Pathways
The tfda gene, which encodes α-ketoglutarate-dependent dioxygenase, catalyzes the first step of the 2,4-d degradation pathway . This enzyme might play a role in the biochemical pathways affected by 2,4-Dichlorophenacyl thiocyanate.
Pharmacokinetics
The safety data sheet suggests that if inhaled or ingested, the compound should be removed from the body as quickly as possible .
Result of Action
Based on its structural similarity to 2,4-d, it may cause uncontrolled growth and eventual death in susceptible plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichlorophenacyl thiocyanate. For instance, the safety data sheet advises against letting the chemical enter drains and recommends storing it in a well-ventilated place .
特性
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NOS/c10-6-1-2-7(8(11)3-6)9(13)4-14-5-12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNNFKLKIQXPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559802 | |
| Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |
CAS RN |
125488-14-4 | |
| Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


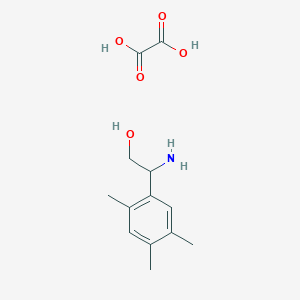

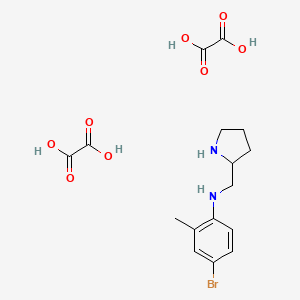
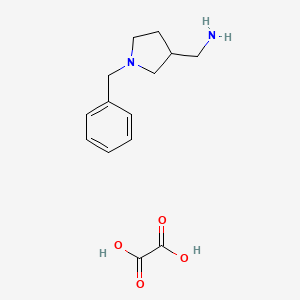
![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)
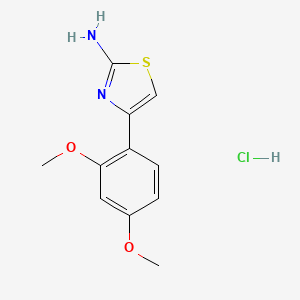
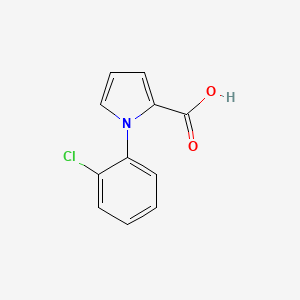

![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1286343.png)



